2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile

Description

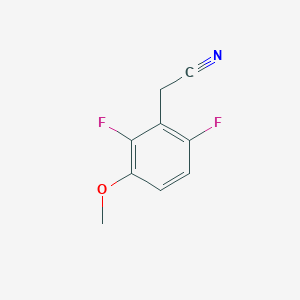

2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile is a nitrile-containing aromatic compound featuring a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions and a methoxy group at the 3-position.

Properties

IUPAC Name |

2-(2,6-difluoro-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-13-8-3-2-7(10)6(4-5-12)9(8)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFOZBGIIGPILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

Substitution: The fluorine atoms and methoxy group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenylacetonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Studies indicate that 2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile exhibits significant cytotoxic effects against various cancer cell lines. Research has shown that it can induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent. For instance, it demonstrated efficacy in inhibiting the proliferation of breast cancer cells in vitro .

- Antimicrobial Properties :

- Enzyme Inhibition :

Agricultural Applications

- Pesticide Development :

Materials Science

- Polymer Synthesis :

Anticancer Research

A recent study evaluated the compound's effects on various cancer cell lines using the National Cancer Institute's protocols. The results indicated that it significantly inhibited cell growth with IC50 values comparable to established chemotherapeutics .

Antimicrobial Testing

In vitro assays demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The detailed mechanism of action is often studied through experimental research and computational modeling.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of halogenated phenylacetonitriles. Key analogs include:

†Inferred from analogs in ; ‡Precautionary code for medical advice ().

Key Observations :

Physicochemical Properties

- Solubility : Methoxy groups enhance polarity and aqueous solubility compared to purely halogenated analogs. For instance, 2-(2-Fluoro-5-methoxyphenyl)acetonitrile () may exhibit better solubility in polar solvents than dichloro derivatives .

- Stability : Fluorine’s small atomic size and strong C-F bonds likely improve thermal stability relative to chlorine-substituted analogs, which may degrade under harsh conditions .

Electronic and Reactivity Profiles

- HOMO-LUMO Dynamics : While direct DFT data for the target compound is unavailable, shows that substituent positions significantly affect frontier orbital distributions in related compounds. The 2,6-difluoro groups in the target may localize electron density on the methoxy group, enhancing electrophilic reactivity at the nitrile site .

- Reactivity Comparison : Dichloro analogs (e.g., 2-(2,6-Dichlorophenyl)acetonitrile) exhibit higher electrophilicity due to chlorine’s polarizability, making them more reactive in SNAr (nucleophilic aromatic substitution) reactions compared to fluoro-methoxy derivatives .

Biological Activity

2-(2,6-Difluoro-3-methoxyphenyl)acetonitrile is a compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a difluoromethoxyphenyl group attached to an acetonitrile moiety. Its chemical structure can be represented as follows:

This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies suggest that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : By interacting with specific enzymes involved in cellular signaling pathways.

- Modulation of Cell Signaling : Influencing pathways related to cell proliferation and apoptosis.

- Antioxidant Properties : Acting as a free radical scavenger, which may protect cells from oxidative stress.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

1. Cytotoxic Effects on Cancer Cell Lines

A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to reduced cell viability (IC50 values around 0.1 µM) .

2. Antimicrobial Efficacy

In another investigation, the compound displayed potent antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong inhibitory effects at low concentrations (≤ 50 µg/mL) .

3. Synergistic Effects with Chemotherapeutics

Research highlighted the ability of this compound to enhance the efficacy of standard chemotherapeutic agents such as doxorubicin. When used in combination, it increased the apoptotic response in resistant cancer cell lines by over 30% compared to doxorubicin alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.